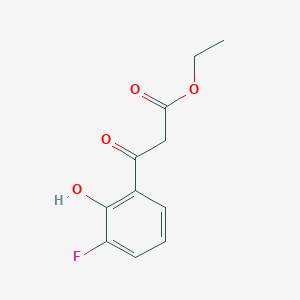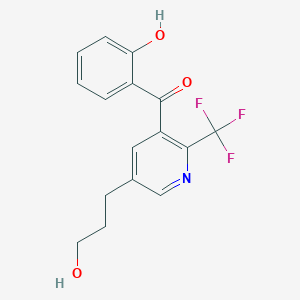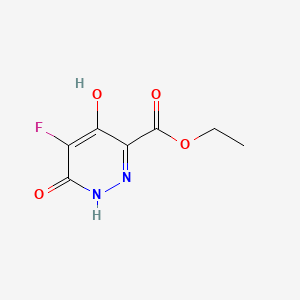
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate is an organic compound with the molecular formula C7H7FN2O4 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate typically involves the fluorination of a precursor compound, such as Ethyl 4,6-dihydroxypyridazine-3-carboxylate. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of ethyl 5-fluoro-4,6-dioxopyridazine-3-carboxylate.
Reduction: Formation of ethyl 5-fluoro-4,6-dihydroxypyridazine-3-methanol.
Substitution: Formation of ethyl 5-amino-4,6-dihydroxypyridazine-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,6-dihydroxypyridazine-3-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Ethyl 5-Chloro-4,6-dihydroxypyridazine-3-carboxylate:
Ethyl 5-Bromo-4,6-dihydroxypyridazine-3-carboxylate: Contains a bromine atom, which may affect its reactivity and interactions with biological targets.
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased stability and enhanced biological activity.
Propriétés
Formule moléculaire |
C7H7FN2O4 |
|---|---|
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
ethyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H7FN2O4/c1-2-14-7(13)4-5(11)3(8)6(12)10-9-4/h2H2,1H3,(H2,10,11,12) |
Clé InChI |
IZILPIPXNNGXQI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC(=O)C(=C1O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
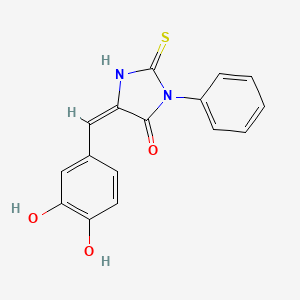

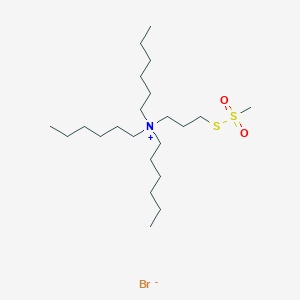


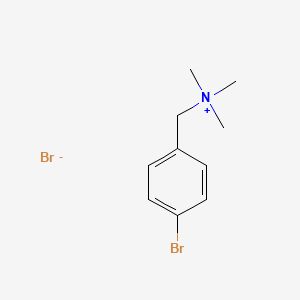
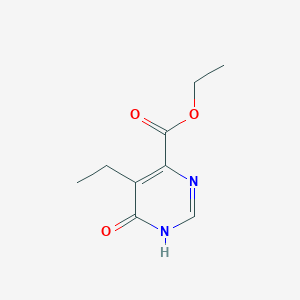


![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
